Morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)-
Description
The compound Morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- features a morpholine ring linked via a sulfonyl group to a substituted coumarin (2H-1-benzopyran-2-one) scaffold. The coumarin core is modified with methyl groups at positions 4, 5, and 7, and an oxo group at position 2.
Properties
CAS No. |
52415-49-3 |
|---|---|
Molecular Formula |
C16H19NO5S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4,5,7-trimethyl-8-morpholin-4-ylsulfonylchromen-2-one |
InChI |
InChI=1S/C16H19NO5S/c1-10-8-12(3)16(15-14(10)11(2)9-13(18)22-15)23(19,20)17-4-6-21-7-5-17/h8-9H,4-7H2,1-3H3 |
InChI Key |
KXUWEOSKBPDHJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=CC(=O)O2)C)S(=O)(=O)N3CCOCC3)C |
Origin of Product |
United States |
Biological Activity
Morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- is a complex organic compound that combines the morpholine structure with a benzopyran moiety. This unique combination contributes to its potential biological activities, which are of significant interest in medicinal chemistry. The benzopyran component is known for its presence in various natural products and pharmaceuticals, suggesting a range of possible therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
The morpholine ring provides unique chemical properties due to its nitrogen and oxygen heteroatoms, allowing for diverse interactions with biological targets. The sulfonyl group enhances solubility and stability, which are critical for biological activity.
Biological Activities
Research indicates that morpholine derivatives exhibit various pharmacological effects. The specific activities of morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- include:
- Neuroprotective Effects : Morpholine derivatives have shown promise in modulating receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that these compounds can inhibit enzymes linked to the pathology of these diseases, including BACE-1 (beta-secretase 1) .
- Antitumor Activity : The compound's interactions with cellular pathways involved in tumor growth have been explored. In vitro studies indicate that morpholine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways .
- Anti-inflammatory Properties : Some morpholine derivatives exhibit anti-inflammatory effects by modulating immune response pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The mechanisms through which morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- exerts its biological effects are multifaceted:
- Receptor Modulation : The compound interacts with various receptors in the central nervous system (CNS), affecting neurotransmitter release and receptor activation .
- Enzyme Inhibition : It has been identified as an inhibitor of key enzymes involved in disease processes, including those related to amyloid plaque formation in Alzheimer's disease .
Case Studies
Several studies have investigated the biological activity of morpholine derivatives:
Synthesis and Derivative Development
Morpholine derivatives can be synthesized through various methods that enhance their biological activity. The synthesis often involves modifying the morpholine ring or the benzopyran moiety to optimize interactions with biological targets.
Comparison with Similar Compounds
Structural Analogues in Benzimidazole Derivatives
Compounds such as 1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5-methoxy-1H-benzimidazole (3o) and related derivatives (e.g., 3p, 3q, 3r) share key structural motifs with the target compound:
- Core structure : Benzimidazole instead of coumarin.
- Substituents : A sulfonyl-linked morpholine group and methoxy/methyl groups on aromatic rings.
- Synthesis : These compounds are synthesized via coupling reactions between sulfonated intermediates and morpholine derivatives, followed by purification via column chromatography .
Key Differences :
Morpholine-Containing Triazole Derivatives
Morpholine-functionalized triazoles, such as 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones (2), highlight the role of morpholine in modulating bioactivity:
Comparison with Target Compound :
Sulfonamide-Linked Morpholine Compounds
Several sulfonamide-based morpholine derivatives, such as 1-[(4-dimethylaminomethyl)benzenesulfonyl]-1H-benzimidazoles (3q, 3r), emphasize the versatility of sulfonyl linkages:
Contrast with Target Compound :
- The coumarin system in the target compound may exhibit unique π-π stacking interactions due to its planar aromatic structure, unlike the non-planar benzimidazole derivatives .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Synthesis : The target compound’s synthesis likely parallels methods for benzimidazole derivatives (e.g., sulfonation followed by morpholine coupling), but experimental validation is needed .
- Bioactivity: Coumarin derivatives are known for anticoagulant and antimicrobial properties. The methyl and sulfonyl-morpholine groups in the target compound could enhance bioavailability or target specificity compared to simpler coumarins.
- Characterization : NMR and IR data from analogous compounds (e.g., δ 2.02–8.77 ppm in benzimidazoles) provide a benchmark for future spectral analysis of the target compound .
Q & A
Q. Table 1. Comparative SAR of Benzopyran-Morpholine Derivatives
| Compound | Structural Feature | Biological Activity (IC₅₀) |
|---|---|---|
| Target Compound | Sulfonyl-morpholine | Under investigation |
| 4-Methylumbelliferone | Benzopyran + methyl | Antioxidant (EC₅₀ = 50 µM) |
| LY 294002 | Benzopyranone + morpholine | PI3K inhibition (1.4 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
